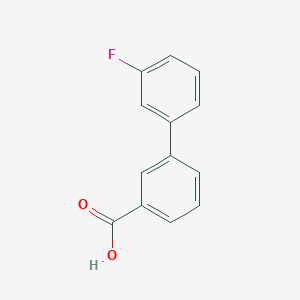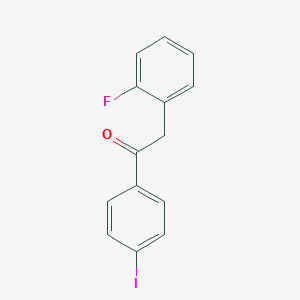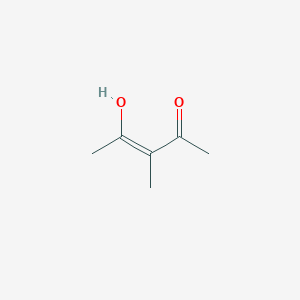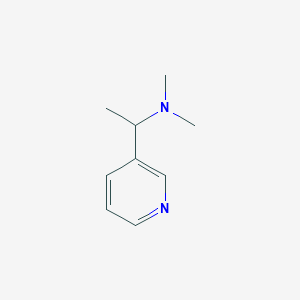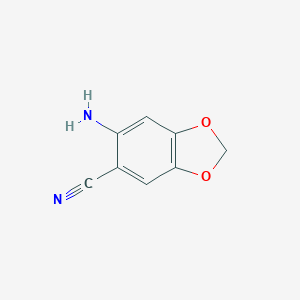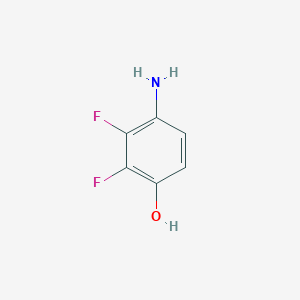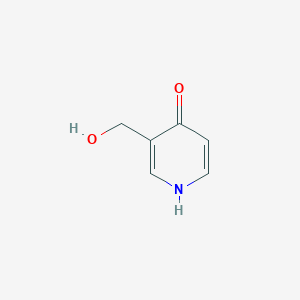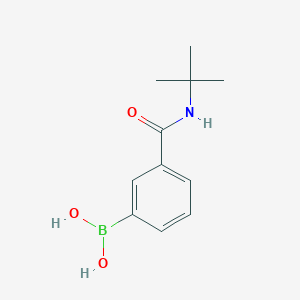
3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)- is a chemical compound with potential applications in scientific research. This compound is a chiral compound, meaning it has two mirror image forms, and the (1S)- form is of particular interest due to its potential biological activity. In
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- is not fully understood, but it is believed to act as a ligand for GPCRs. GPCRs are transmembrane proteins that play a crucial role in cellular signaling and are important targets for drug development. By binding to these receptors, this compound may modulate cellular signaling pathways and have potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- are still being studied. However, research has shown that this compound has potential as a ligand for GPCRs, which are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. This suggests that this compound may have potential as a therapeutic agent for a variety of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- in lab experiments is its potential biological activity. This compound has been shown to have potential as a ligand for GPCRs, making it a promising starting material for the development of new drugs. However, one limitation of using this compound is its complex synthesis, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)-. One area of research could focus on the development of new synthetic methods for this compound, which could make it more accessible for research and drug development. Additionally, research could focus on the biological activity of this compound and its potential therapeutic applications, particularly as a ligand for GPCRs. Finally, research could focus on the development of new compounds based on the structure of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)-, which could have even greater potential for drug discovery.
Métodos De Síntesis
The synthesis of 3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- can be achieved through several methods, including asymmetric synthesis using chiral catalysts or chiral auxiliaries, or through resolution of racemic mixtures. One example of a synthesis method is through the use of chiral auxiliary (S)-2-phenyl-2-oxazoline, which can be used to synthesize the (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- form with high enantioselectivity.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)-)- has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs), which are important targets for drug development. Additionally, this compound has been shown to have potential as a starting material for the synthesis of other biologically active compounds.
Propiedades
Número CAS |
188177-99-3 |
|---|---|
Nombre del producto |
3-Cyclohexene-1-carboxylic acid, 1-amino-, methyl ester, (1S)- |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
methyl (1S)-1-aminocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-3H,4-6,9H2,1H3/t8-/m1/s1 |
Clave InChI |
FNGUJQIETLABEY-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)[C@@]1(CCC=CC1)N |
SMILES |
COC(=O)C1(CCC=CC1)N |
SMILES canónico |
COC(=O)C1(CCC=CC1)N |
Sinónimos |
3-Cyclohexene-1-carboxylicacid,1-amino-,methylester,(1S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



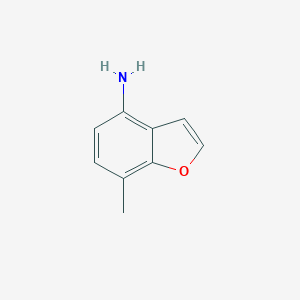
![[3,5-Bis(trifluoromethyl)phenyl]methyl methanesulfonate](/img/structure/B66993.png)
![Tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate](/img/structure/B66997.png)
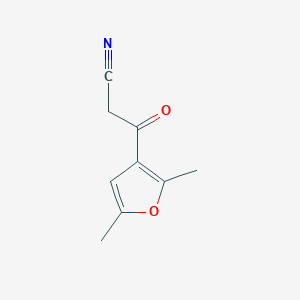
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)
